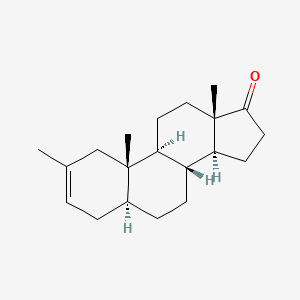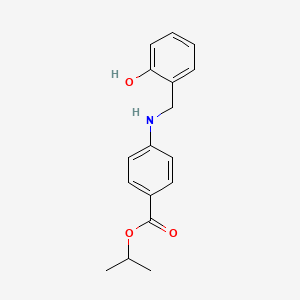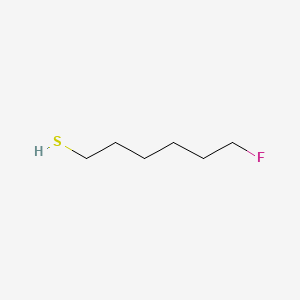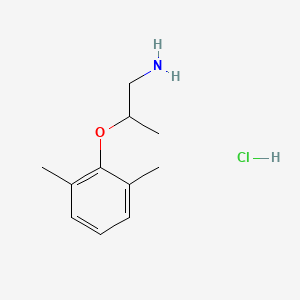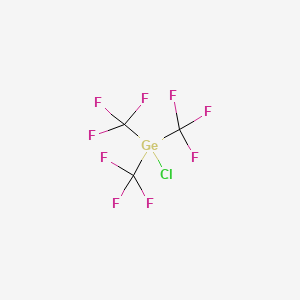![molecular formula C21H28O5 B13422633 2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is an organic compound that features a benzene ring substituted with methoxyethyl groups and a hydroxy-propandiyldioxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] typically involves the reaction of 2-methoxyethylbenzene with a suitable diol under acidic or basic conditions to form the hydroxy-propandiyldioxy linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Catalysts may be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy-propandiyldioxy linkage and methoxyethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-ethoxyethyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methylpropyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-chloroethyl)benzene]
Uniqueness
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is unique due to its specific substitution pattern and the presence of both methoxyethyl groups and a hydroxy-propandiyldioxy linkage. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1,3-bis[2-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-7-3-5-9-20(17)25-15-19(22)16-26-21-10-6-4-8-18(21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
Clave InChI |
KFFSXJNEVRMGNS-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC=CC=C1OCC(COC2=CC=CC=C2CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



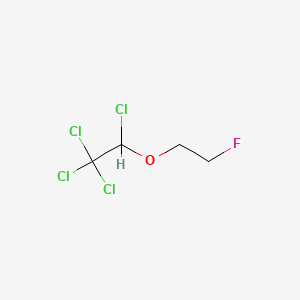
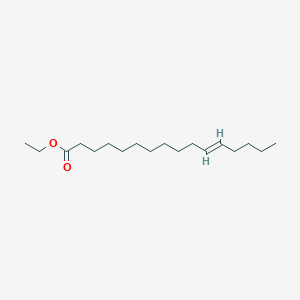
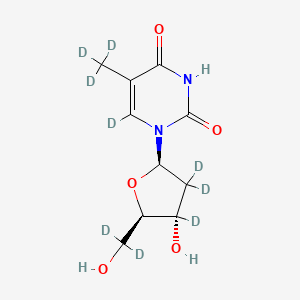
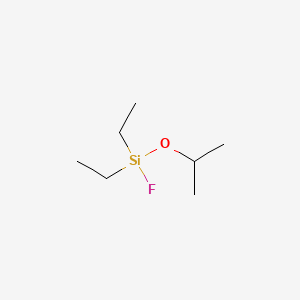
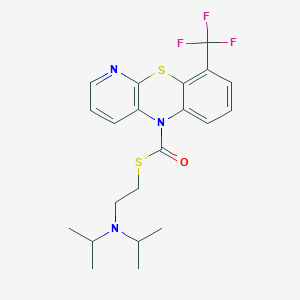

![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
